![molecular formula C11H13NO4 B2639618 2-(Benzyl(methoxycarbonyl)amino)acetic acid CAS No. 262858-33-3](/img/structure/B2639618.png)
2-(Benzyl(methoxycarbonyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Benzyl(methoxycarbonyl)amino)acetic acid” is a chemical compound with the empirical formula C4H7NO4 . It is related to compounds such as 2-[(Methoxycarbonyl)(phenyl)amino]acetic acid and 2-(2-amino-3-benzoyl-phenyl)acetic acid .
Chemical Reactions Analysis
Amines, such as the one in this compound, can react with carbonyl compounds to form imine derivatives . These reactions are acid-catalyzed and reversible . Most aldehydes and ketones react with 2º-amines to give products known as enamines .Scientific Research Applications
Electrocarboxylation
Electrocarboxylation: is a practical method for introducing carbon dioxide into organic starting materials. In the case of 2-(Benzyl(methoxycarbonyl)amino)acetic acid, researchers have investigated its electrocarboxylation in a dimethylformamide (DMF) solution using a magnesium rod as the sacrificial anode. The process yields C-carboxylated, N-carboxylated, and C,N-dicarboxylated products. These products can serve as building blocks for various organic syntheses .
Synthesis of N-Substituted α-Amino Acids
The electrochemically activated insertion of CO2 into the unsaturated carbon-nitrogen double bond of 2-(Benzyl(methoxycarbonyl)amino)acetic acid leads to N-substituted α-amino acids. These intermediates are valuable for pharmaceutical synthesis. The reaction proceeds as follows:
R1R2C=NR3+CO2→R1R2COOHNHR3R_1R_2C=NR_3 + CO_2 \rightarrow R_1R_2COOHNHR_3 R1R2C=NR3+CO2→R1R2COOHNHR3
This reaction was first reported by Giuseppe Silvestri et al. and has since been explored in various contexts .
Preparation of Aryl-Keto α-Amino Acids
Researchers have used 2-(Benzyl(methoxycarbonyl)amino)acetic acid in the construction of aryl-keto α-amino acids. These compounds are essential for the synthesis of dopamine agonists. The reaction involves reacting 2-chloroanisole with N-(methoxycarbonyl)aspartic anhydride to generate the desired product .
Suzuki–Miyaura Coupling
The compound’s benzyl group can serve as a boron reagent in Suzuki–Miyaura coupling reactions. This versatile coupling method allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and aryl or vinyl halides. The mild reaction conditions and functional group tolerance make this process widely applicable in organic synthesis .
Mechanism of Action
Target of Action
It is known that similar compounds are often involved in carbon-carbon bond forming reactions .
Mode of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It is known that similar compounds are involved in suzuki–miyaura cross-coupling reactions , which are a type of carbon-carbon bond forming reaction.
Pharmacokinetics
Similar compounds are known to have a variety of properties that have been tailored for application under specific conditions .
Result of Action
It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions , which result in the formation of new carbon-carbon bonds.
Action Environment
It is known that similar compounds are used under a variety of conditions in suzuki–miyaura cross-coupling reactions .
properties
IUPAC Name |
2-[benzyl(methoxycarbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)12(8-10(13)14)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZCCWAXMZSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CC1=CC=CC=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyl(methoxycarbonyl)amino)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.